![molecular formula C22H20N2O3 B5795194 N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide, commonly known as ENMD-1068, is a small molecule antagonist of the CXCR2 receptor. CXCR2 is a chemokine receptor expressed on the surface of neutrophils, which plays a crucial role in inflammation and immune response. ENMD-1068 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including cancer, arthritis, and asthma.
Mechanism of Action
ENMD-1068 is a selective antagonist of the CXCR2 receptor, which inhibits the binding of CXCR2 ligands, such as CXCL1 and CXCL8, to the receptor. This leads to a reduction in downstream signaling pathways, including the activation of PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
ENMD-1068 has been shown to have various biochemical and physiological effects in preclinical models. In cancer, ENMD-1068 inhibits tumor growth, angiogenesis, and metastasis by reducing the recruitment of pro-tumor neutrophils and promoting an anti-tumor immune response. In arthritis, ENMD-1068 reduces joint inflammation and pain by inhibiting the recruitment of neutrophils to the inflamed joint. In asthma, ENMD-1068 reduces airway inflammation and hyperresponsiveness by inhibiting the recruitment of neutrophils to the lungs.
Advantages and Limitations for Lab Experiments
ENMD-1068 has several advantages for lab experiments, including its high selectivity for CXCR2, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various inflammatory diseases. However, ENMD-1068 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects on other chemokine receptors.
Future Directions
There are several future directions for research on ENMD-1068. One potential direction is to investigate its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another direction is to develop more potent and selective CXCR2 antagonists with improved pharmacokinetic properties. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor, anti-inflammatory, and anti-asthmatic effects of ENMD-1068.
Synthesis Methods
ENMD-1068 can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the coupling of 4-ethylphenylamine with 2-hydroxybenzoic acid, followed by the introduction of a carbonyl group and a phenyl group to the amine using appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
ENMD-1068 has been studied extensively for its potential therapeutic applications in various inflammatory diseases. In cancer, CXCR2 is overexpressed in tumor cells and promotes tumor growth, angiogenesis, and metastasis. ENMD-1068 inhibits CXCR2 signaling, leading to a reduction in tumor growth and metastasis in preclinical models of various cancers, including breast, prostate, and lung cancer.
In arthritis, CXCR2 is involved in the recruitment of neutrophils to the inflamed joint, leading to joint destruction and pain. ENMD-1068 has been shown to reduce joint inflammation and pain in preclinical models of rheumatoid arthritis.
In asthma, CXCR2 is involved in the recruitment of neutrophils to the lungs, leading to airway inflammation and hyperresponsiveness. ENMD-1068 has been shown to reduce airway inflammation and hyperresponsiveness in preclinical models of asthma.
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(2-hydroxybenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-15-11-13-16(14-12-15)23-21(26)17-7-3-5-9-19(17)24-22(27)18-8-4-6-10-20(18)25/h3-14,25H,2H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSIRNVFUMADKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
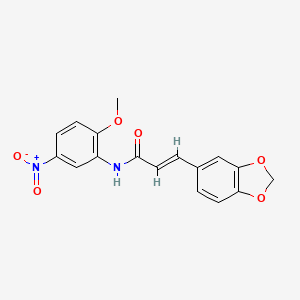
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)

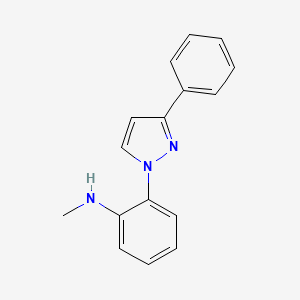
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)
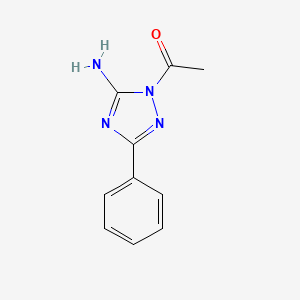
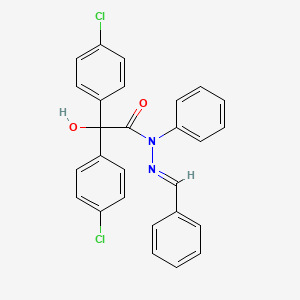
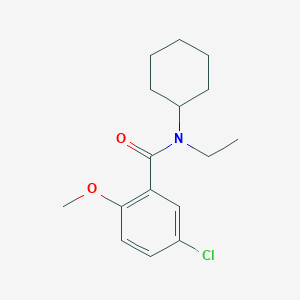
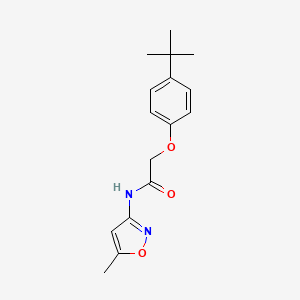
![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)